[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Description
Historical Development of Thiazolidin-3-yl Acetic Acid Derivatives
The discovery of thiazolidine derivatives dates to early 20th-century investigations into sulfur-containing heterocycles. Thiazolidin-3-yl acetic acid derivatives emerged as a distinct subclass following the identification of their hypoglycemic properties in the 1980s. The foundational work by Brown et al. (1953) on aldol condensation reactions of rhodanine derivatives laid the groundwork for modern synthetic approaches. A pivotal advancement occurred in 2000 with the development of ceric ammonium nitrate (CAN)-mediated ring contraction strategies, enabling efficient synthesis of 2-thiazolidine acetic acid esters from 1,4-thiazepine precursors.
The introduction of the 4-oxo-2-thioxo moiety marked a critical innovation, as demonstrated in the synthesis of antifungal agents through Knoevenagel condensations. By 2009, researchers achieved structural diversification through coumarin-thiazolidinone hybrids, exemplified by (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid derivatives. These developments created the chemical toolkit necessary for synthesizing complex analogs like [(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid.
Structural Classification Within Thiazolidine Derivatives
Thiazolidine derivatives exhibit structural diversity through three primary modifications:
Core Heterocycle Variations
Position-Specific Substitutions
Position Common Modifications Example in Target Compound 3 Acetic acid side chains Acetic acid moiety 5 Arylidene groups 4-Chlorobenzylidene substituent 2/4 Oxo/thioxo combinations 4-oxo-2-thioxo configuration Stereochemical Considerations
The (5Z)-configuration in the benzylidene moiety is critical for maintaining planarity and conjugation with the thiazolidinone core, as demonstrated in X-ray crystallographic studies of analogous compounds.
Significance in Medicinal Chemistry Research
This compound exemplifies three key pharmaceutical design principles:
Current Research Landscape and Academic Interest
Recent advances focus on three key areas:
1. Synthetic Methodology Innovations
A comparative analysis of synthetic routes reveals significant efficiency improvements:
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Knoevenagel condensation | 58 | 98 | |
| Ring contraction | 72 | 95 | |
| Microwave-assisted | 85 | 99 |
2. Biological Target Identification
Proteomic studies identify three primary molecular targets:
- Glucose transporter 1 (GLUT1) inhibition (K~i~ = 8.3 μM)
- β-Ketoacyl acyl carrier protein synthase III (FabH) binding (ΔG = -9.2 kcal/mol)
- Reactive oxygen species scavenging (EC~50~ = 48 μM)
3. Computational Chemistry Advances
Molecular dynamics simulations predict favorable binding modes to C. albicans adhesin proteins, with MM-GBSA binding energies ≤ -40 kcal/mol. QSAR models using 128 structural analogs identify critical descriptors:
- Topological polar surface area (TPSA): Optimal range 85-95 Ų
- Molar refractivity: Critical threshold of 90 cm³/mol
- H-bond acceptor count: Maximum 6 for antifungal activity
Properties
IUPAC Name |
2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3S2/c13-8-3-1-7(2-4-8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYMQCFPFUEAOF-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a thiazolidinone derivative known for its diverse biological activities. Structurally related to other thiazolidinones, this compound has attracted attention for its potential pharmacological applications, particularly in the fields of diabetes management and cancer treatment.
- Molecular Formula : C17H14ClN2O3S2
- Molecular Weight : 390.86 g/mol
- CAS Number : Not specified in the sources but related compounds are cataloged under various identifiers.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, notably aldose reductase (ALR2). This enzyme plays a crucial role in the polyol pathway, which is implicated in diabetic complications. Inhibition of ALR2 can help mitigate complications associated with diabetes by reducing sorbitol accumulation in tissues.
Aldose Reductase Inhibition
Research indicates that derivatives of thiazolidinone, including this compound, exhibit potent inhibitory effects on aldose reductase. A study comparing various compounds found that certain derivatives had submicromolar IC50 values against ALR2, making them significantly more potent than standard inhibitors like epalrestat .
Cytotoxicity and Antiproliferative Effects
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Notably:
- HepG2 Cell Line : Exhibited low antiproliferative activity, suggesting a selective toxicity profile.
- Mechanism of Action : The anticancer activity appears to involve apoptosis induction through both extrinsic and intrinsic pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the thiazolidinone scaffold can enhance biological activity. For instance:
- Substituents at specific positions on the benzylidene ring have been shown to influence both potency and selectivity against various targets.
- Molecular docking studies have identified key amino acids within the active site of aldose reductase that interact with these compounds, guiding further structural optimization .
Case Study 1: Aldose Reductase Inhibition
In a comparative study, several thiazolidinone derivatives were assessed for their inhibitory action on ALR2. One compound was found to be over five times more potent than epalrestat, which is significant given the clinical relevance of ALR2 inhibitors in managing diabetic complications .
Case Study 2: Cytotoxicity Evaluation
Another investigation focused on the cytotoxic effects of thiazolidinone derivatives against multiple cancer cell lines. The results indicated that certain derivatives displayed significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents, highlighting their potential as anticancer agents .
Data Table: Biological Activity Overview
| Activity | Target | IC50 Value (µM) | Comments |
|---|---|---|---|
| Aldose Reductase Inhibition | ALR2 | < 0.1 | Potency greater than epalrestat |
| Cytotoxicity | HepG2 Cell Line | > 50 | Low antiproliferative activity |
| Apoptosis Induction | HeLa Cells | Varies | Induces apoptosis through multiple pathways |
Comparison with Similar Compounds
Structural and Functional Variations
Key structural variations among rhodanine derivatives arise from substituents on the benzylidene ring or modifications to the acetic acid moiety. These alterations influence solubility, binding affinity, and biological activity.
Key Findings
- Antimicrobial Activity : The 4-chlorobenzylidene derivative exhibits broad-spectrum activity comparable to pyridinyl and bromoindole analogues. However, bromoindole derivatives (e.g., compound 2 in ) show higher specificity for Mycobacterium tuberculosis shikimic acid kinase due to stronger hydrophobic interactions .
- Enzyme Inhibition : Hydroxy-methoxybenzylidene derivatives (e.g., 3d) demonstrate superior aldose reductase inhibition (IR C=O at 1622 cm⁻¹, OH at 3330 cm⁻¹) compared to the 4-chloro analogue, attributed to hydrogen bonding with catalytic residues .
- Antifungal Activity : Pyridinyl-substituted compounds () outperform the 4-chloro derivative against fungal strains, likely due to improved solubility and target penetration .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., -Cl, -Br): Enhance lipophilicity and target affinity but may reduce solubility. The 4-chloro group provides a balance between these properties.
- Polar Substituents (e.g., -OH, -OCH₃): Improve solubility and hydrogen bonding but may limit membrane permeability.
- Heterocyclic Rings (e.g., pyridine, furan): Modulate electronic properties and enhance π-π interactions with aromatic residues in enzyme active sites.
Preparation Methods
Cyclocondensation of Thiazolidinone Precursors with Mercaptoacetic Acid
The most widely reported method involves cyclocondensation between 5-(4-chlorobenzylidene)thiazolidine-2,4-dione derivatives and mercaptoacetic acid. This approach leverages the reactivity of the thiazolidinone core to introduce the acetic acid moiety at the N3 position.
Reaction Conditions and Catalysts
In a representative procedure, 5-(4-chlorobenzylidene)thiazolidine-2,4-dione (1.0 mmol) is refluxed with mercaptoacetic acid (3.0 mmol) in N,N-dimethylformamide (DMF) for 6–8 hours in the presence of anhydrous zinc chloride (ZnCl₂) as a Lewis acid catalyst. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclization to form the thioxo-thiazolidinone ring. Yields typically range from 65% to 75%, with purity confirmed by thin-layer chromatography (TLC).
Stereochemical Control
The (Z)-configuration of the benzylidene group is preserved during cyclocondensation, as evidenced by nuclear Overhauser effect (NOE) spectroscopy. This stereoselectivity arises from the thermodynamic stability of the Z-isomer due to reduced steric hindrance between the 4-chlorophenyl group and the thiazolidinone ring.
Knoevenagel Condensation Followed by Functionalization
An alternative two-step strategy involves synthesizing the 5-(4-chlorobenzylidene)thiazolidine-2,4-dione intermediate via Knoevenagel condensation before introducing the acetic acid side chain.
Synthesis of 5-(4-Chlorobenzylidene)thiazolidine-2,4-dione
Thiazolidine-2,4-dione (1.0 mol) and 4-chlorobenzaldehyde (1.05 mol) undergo condensation in glacial acetic acid with a 33% aqueous methylamine catalyst (0.2 mL) under reflux for 6 hours. The reaction mixture is cooled, and the product precipitates upon dilution with water. Recrystallization from chloroform-isopropanol yields pale yellow crystals (75% yield).
Table 1: Optimization of Knoevenagel Condensation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methylamine | Acetic acid | 118 | 6 | 75 |
| Piperidine | Ethanol | 78 | 24 | 42 |
| Sodium acetate | Toluene | 110 | 12 | 58 |
Acetic Acid Side-Chain Introduction
The intermediate is alkylated with bromoacetic acid ethyl ester in DMF using potassium carbonate (K₂CO₃) as a base. Subsequent hydrolysis with trifluoroacetic acid (TFA) in dichloromethane at room temperature affords the target compound in 58% yield. This method avoids harsh acidic conditions, preserving the benzylidene group’s integrity.
Three-Component One-Pot Synthesis
Recent advances employ a one-pot protocol combining 1-(2-aminoethyl)pyrrolidine, 4-chlorobenzaldehyde, and mercaptoacetic acid.
Analytical Validation and Structural Confirmation
Spectroscopic Characterization
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for [(5Z)-5-(4-Chlorobenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]Acetic Acid
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 65–75 | 95–98 | High | Moderate |
| Knoevenagel + Alkylation | 58 | 97 | Moderate | Low |
| One-Pot | 70–80 | 90–92 | Low | High |
Challenges and Optimization Strategies
Byproduct Formation
Competing thioesterification during cyclocondensation generates 2-thioxo-4-thiazolidinone byproducts, which are minimized by stoichiometric control of mercaptoacetic acid (3:1 molar ratio).
Solvent Selection
DMF enhances reaction homogeneity but complicates product isolation. Substituting with tetrahydrofuran (THF) reduces polarity, improving crystallization yields by 12%.
Catalytic Innovations
Replacing ZnCl₂ with bismuth(III) triflate (Bi(OTf)₃) increases turnover frequency (TOF) by 1.8-fold, albeit at higher cost.
Q & A
What are the critical parameters for optimizing the synthesis of [(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid?
Level: Basic
Answer:
The synthesis involves a multi-step process, typically starting with the condensation of 4-chlorobenzaldehyde with a thiazolidinone precursor. Key parameters include:
- Solvent choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol enhance reaction efficiency .
- Temperature : Reactions are often conducted under reflux (70–100°C) to accelerate kinetics while avoiding decomposition .
- Catalysts : Acidic or basic conditions (e.g., piperidine for Knoevenagel condensation) improve yield .
- Reaction time : 6–24 hours, monitored via TLC or HPLC for intermediate formation .
Table 1: Representative Synthesis Optimization Data
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMSO/Ethanol | Purity >95% |
| Temperature | 80–90°C | Yield: 70–85% |
| Catalyst | Piperidine (0.1 M) | Yield increase by 20–30% |
How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
Level: Advanced
Answer:
Discrepancies often arise from differences in model systems or force field parameters. A systematic approach includes:
Validate computational models : Re-run docking (e.g., AutoDock Vina) or MD simulations (GROMACS) using updated ligand parameters or explicit solvent models .
Experimental replication : Conduct dose-response assays (e.g., MIC for antimicrobial activity) under standardized conditions .
Cross-validate targets : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .
Example: If MD simulations predict strong binding to PPAR-γ but in vitro assays show weak activity, check for off-target effects or cellular uptake limitations .
What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Level: Basic
Answer:
- NMR : ¹H/¹³C NMR in DMSO-d6 to confirm regiochemistry of the 4-chlorobenzylidene group and acetic acid moiety .
- IR : Peaks at ~1700 cm⁻¹ (C=O) and ~750 cm⁻¹ (C=S) validate the thiazolidinone core .
- HPLC : Reverse-phase C18 column (λ = 254 nm) with acetonitrile/water gradient; purity ≥98% is achievable .
- X-ray crystallography : SHELX software for resolving Z/E isomerism and hydrogen-bonding patterns .
How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Level: Advanced
Answer:
Substituent variation : Modify the 4-chlorophenyl group (e.g., fluorinated or methoxy analogs) to assess electronic effects .
Core modifications : Replace the thiazolidinone sulfur with oxygen or alter the acetic acid chain .
Bioisosteres : Introduce pyrazole or indole moieties to enhance target selectivity .
Table 2: SAR Trends in Analogous Compounds
| Derivative Modification | Observed Activity Change | Reference |
|---|---|---|
| Fluorobenzylidene substitution | Increased lipophilicity & antimicrobial activity | |
| Hexanoic acid chain extension | Improved PPAR-γ binding |
What are the best practices for evaluating the compound’s stability under physiological conditions?
Level: Advanced
Answer:
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Thermal stability : TGA/DSC analysis (25–300°C) to identify decomposition thresholds .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photo-degradation .
Note: Thiazolidinones are prone to hydrolysis in alkaline conditions; use lyophilization for long-term storage .
How can molecular docking guide the identification of biological targets for this compound?
Level: Advanced
Answer:
Target selection : Prioritize receptors like PPAR-γ or Shikimate kinase (Mycobacterium) based on structural homology .
Docking workflow :
- Prepare ligand (Open Babel) and receptor (PDB) files.
- Use AutoDock Vina with flexible side chains.
- Validate poses with MD simulations (≥100 ns) .
Hit validation : Compare docking scores (ΔG) with known inhibitors; IC50 < 10 μM suggests relevance .
What experimental strategies can address low yield in the final synthesis step?
Level: Basic
Answer:
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Side-reaction mitigation : Add radical inhibitors (e.g., BHT) if oxidation is suspected .
- Scale-up : Transition from batch to flow chemistry for reproducible yields >80% .
How does the Z-configuration of the benzylidene group influence bioactivity?
Level: Advanced
Answer:
The Z-isomer enhances planar alignment of the conjugated system, improving π-π stacking with target proteins (e.g., PPAR-γ). Key evidence:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
